2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride
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Overview
Description
2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a thiophene-2-sulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride typically involves the following steps:
Formation of Thiophene-2-sulfonyl Chloride: Thiophene is reacted with chlorosulfonic acid to form thiophene-2-sulfonyl chloride.
Nucleophilic Substitution: The thiophene-2-sulfonyl chloride is then reacted with 2-methylpiperazine under basic conditions to form 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl Chloride: A precursor in the synthesis of 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride.
2-Methylpiperazine: Another precursor used in the synthesis.
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which have different substituents on the thiophene ring.
Uniqueness
This compound is unique due to the combination of the thiophene-2-sulfonyl group and the piperazine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-methyl-1-thiophen-2-ylsulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c1-8-7-10-4-5-11(8)15(12,13)9-3-2-6-14-9;/h2-3,6,8,10H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADQJXUVXHFZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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